molecular formula C5H4Br2N2O2 B13899774 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- CAS No. 134589-57-4

1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl-

Cat. No.: B13899774
CAS No.: 134589-57-4
M. Wt: 283.91 g/mol
InChI Key: JCVPCOAGTBOURN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- is a heterocyclic compound featuring a pyrazole ring substituted with carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 1

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- typically involves several steps:

    Starting Materials: The synthesis begins with pyrazole and appropriate brominated precursors.

    Bromination: The pyrazole ring is brominated at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group is introduced at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

These reactions are typically carried out under specific conditions to achieve the desired products with high selectivity and yield .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxylic acid: Lacks the bromine and methyl substitutions, resulting in different chemical and biological properties.

    3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    1-Methyl-1H-pyrazole-4-carboxylic acid:

These comparisons highlight the unique features of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- and its potential advantages in various applications.

Properties

CAS No.

134589-57-4

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.91 g/mol

IUPAC Name

3,5-dibromo-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C5H4Br2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11)

InChI Key

JCVPCOAGTBOURN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Br)C(=O)O)Br

Origin of Product

United States

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